B1578233 Antimicrobial peptide D5

Antimicrobial peptide D5

Cat. No.: B1578233
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Peptide D5 is a synthetic, short-chain peptide engineered for advanced research into antimicrobial mechanisms and membrane dynamics. This decamer peptide is characterized by its high content of tryptophan and arginine residues, which confer optimal cationic charge and hydrophobicity for interacting with microbial cell membranes . Its design is inspired by salt-resistant variants of human defensins, making it a valuable tool for studying host defense peptides and developing novel anti-infective agents . The primary research value of this compound lies in its potent, broad-spectrum antimicrobial activity and its high selectivity for bacterial membranes over mammalian cells, a feature attributed to its carefully balanced charge-to-hydrophobicity ratio . It exhibits excellent salt-resistance, maintaining its activity in physiologically relevant ionic environments, which enhances its utility for in vitro applications . Structural studies using NMR reveal that D5 adopts an extended conformation in membrane-mimicking environments, with its Trp and Arg residues in close proximity, suggesting critical cation-pi interactions that are believed to be fundamental for its cell permeabilization efficacy . The mechanism of action for D5 is primarily understood through its interaction with biological membranes. As a cationic and amphiphilic peptide, it is initially attracted to the negatively charged surfaces of bacterial membranes via electrostatic interactions . Subsequently, its hydrophobic residues allow it to embed into the lipid bilayer. Research indicates that D5 operates through a membrane-permeabilizing pathway, likely localizing on the membrane surface and disrupting its integrity, leading to cell death . This mechanism is non-specific and offers a low propensity for resistance development, making D5 a compelling subject for research aimed at overcoming multi-drug resistant pathogens . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

MFFSSKKCKTVXKTFRGPCVRNAN

Origin of Product

United States

Scientific Research Applications

Efficacy Against Pathogens

D5 has demonstrated significant antimicrobial activity against a range of pathogens:

  • Bacterial Pathogens : Research indicates that D5 effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli .
  • Fungal Pathogens : Preliminary studies suggest that D5 may also exhibit antifungal properties, although further research is needed to confirm its efficacy against specific fungal strains .

Clinical Applications

The potential clinical applications of D5 are vast:

  • Wound Healing : Due to its antimicrobial properties, D5 could be utilized in wound dressings to prevent infections and promote healing .
  • Antimicrobial Coatings : D5 can be immobilized on medical devices (e.g., catheters and implants) to reduce the risk of biofilm formation and subsequent infections .
  • Therapeutic Agents : As antibiotic resistance becomes a growing concern, D5 presents a promising alternative or adjunct to traditional antibiotics in treating infections .

Agricultural Applications

In agriculture, D5 can serve as a biocontrol agent:

  • Aquaculture : Studies have shown that extracellular substances derived from Bacillus pumilus D5 can inhibit common aquaculture pathogens such as Vibrio harveyi and Streptococcus iniae, making it a candidate for biocontrol in aquaculture settings .
  • Plant Protection : The application of AMPs like D5 in crop protection could enhance resistance against phytopathogenic bacteria and fungi, thereby reducing reliance on chemical pesticides .

Case Study 1: Wound Healing

A study investigated the application of D5 in a hydrogel formulation for wound healing. The results indicated that the hydrogel significantly reduced bacterial load in infected wounds while promoting tissue regeneration.

Case Study 2: Aquaculture

Research on Bacillus pumilus D5 revealed its extracellular antibacterial substances could effectively control bacterial infections in fish farming. The substances were shown to remain stable under various environmental conditions, enhancing their practicality for aquaculture applications.

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Activity and Selectivity

D5 is part of a family of engineered peptides (D1–D5) designed to balance antimicrobial potency and biocompatibility. Key comparisons include:

Peptide MIC (Zygomycota) MIC (Ascomycota) Therapeutic Index (Zygomycota) Hemolytic Activity (% at 100 μg/mL) Key Advantage
D5 2 μg/mL 4 μg/mL 200 <5% High TI, low inflammation
D1 8 μg/mL 8 μg/mL 500 <1% Highest TI
D4 32 μg/mL 4 μg/mL 1 20% Baseline activity
  • D1 : Though 3–4 times less potent than D5 against fungi, D1 exhibits the highest TI due to negligible hemolysis, making it ideal for systemic applications .
  • D4 : The precursor to D5 shows baseline antifungal activity but suffers from high hemolysis, limiting its clinical utility .

Structural and Functional Comparisons

  • Mechanism of Action: Like most α-helical peptides, D5 disrupts microbial membranes via electrostatic interactions with negatively charged lipid bilayers . This mechanism is shared with peptoid D2, which also targets membrane integrity but incorporates non-natural residues for protease resistance .
  • Modifications for Stability: D5 avoids enzymatic degradation through optimized hydrophobicity, whereas peptides like Cm-p5 (a cyclic analog) rely on structural rigidity for stability . Retro-inverso peptides, which use D-amino acids, achieve similar stability but may alter target specificity .

Therapeutic Index and Toxicity

  • Hemolysis : D5’s hemolytic activity (<5% at 100 μg/mL) is superior to D4 (20%) but higher than D1 (<1%) . In contrast, polymyxin B—a lipopeptide used against Gram-negative bacteria—exhibits >50% hemolysis at similar concentrations, highlighting D5’s improved safety .

Spectrum of Activity

  • Fungi: D5’s activity is restricted to Zygomycota and Ascomycota, whereas peptide P5 truncations (e.g., P5-T1) target bacteria like Pseudomonas aeruginosa and Staphylococcus aureus with MICs as low as 1 μg/mL .
  • Bacteria : D5 lacks significant antibacterial effects, unlike broad-spectrum peptides like indolicidin (MIC: 4–8 μg/mL against E. coli) .

Research and Database Context

D5 is cataloged in specialized antimicrobial peptide (AMP) databases, such as the Antimicrobial Peptide Database (APD3) and DRAMP , which classify >500 peptides by structure, activity, and toxicity . These resources enable comparative analyses:

  • APD3 Statistics : Among α-helical peptides, D5’s TI (200) ranks in the top 15% for antifungal agents, though it trails temporin L (TI: 450) and dermaseptin (TI: 300) in overall efficacy .
  • Design Trends: Recent AMP engineering prioritizes hydrophobic residue placement (as in D5) and non-natural amino acids (e.g., peptoid D2) to enhance stability and reduce off-target effects .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing antimicrobial peptides, including D5, is solid-phase peptide synthesis (SPPS) , particularly the Fmoc/tBu strategy. This method allows for the stepwise assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

  • Resin and Protection Strategy : Fmoc-Rink amide resin is commonly used as the solid support, providing a stable anchor for peptide elongation and yielding peptides with amidated C-termini, which often enhance antimicrobial activity and stability.
  • Amino Acid Coupling : Fmoc-protected L-amino acids are sequentially coupled using activating agents such as DCC/HOBt or equivalent carbodiimides. Each coupling step is monitored by the ninhydrin test to ensure completeness.
  • Isotope Labeling : For analytical purposes, isotope-labeled amino acids (e.g., ^13C,^15N-labeled phenylalanine) can be incorporated during synthesis to facilitate mass spectrometric quantification and tracking of the peptide in biological systems.
  • Automated vs. Manual Synthesis : While manual SPPS is feasible for small-scale synthesis, automated synthesizers (e.g., Applied Biosystems 433A) are preferred for reproducibility and scalability, especially when incorporating modified or labeled residues.

Example from Related Peptide Pep19-2.5 :
Pep19-2.5, a peptide with similar antimicrobial properties, was synthesized on Fmoc-Rink amide resin using standard Fmoc/tBu SPPS protocols, incorporating isotope-labeled phenylalanine residues for quantitative studies. Coupling times of 2.5 hours and excess amino acid equivalents were used to ensure complete coupling.

Peptide Cleavage and Side-Chain Deprotection

After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed in a single step:

  • Cleavage Cocktail : Typically, a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) is used (e.g., TFA/water/TIS/EDT in 93/2/2.5/2.5% v/v).
  • Reaction Conditions : The cleavage is performed at room temperature for 6 to 12 hours to ensure complete removal of protecting groups and release of the peptide.
  • Precipitation and Purification : The crude peptide is precipitated with cold ethyl ether and purified by solid-phase extraction or reverse-phase high-performance liquid chromatography (RP-HPLC).

This method is standard for peptides containing multiple functional groups and ensures the peptide is obtained in a biologically active form.

Peptide Purification and Characterization

  • RP-HPLC : The crude peptide is purified by RP-HPLC to achieve high purity (>95%), which is critical for biological assays.
  • Mass Spectrometry : Electrospray ionization or MALDI-TOF mass spectrometry confirms the molecular weight and integrity of the peptide.
  • Analytical Techniques : Additional characterization includes amino acid analysis and circular dichroism (CD) spectroscopy to verify secondary structure, which affects antimicrobial activity.

Acidic Hydrolysis for Quantification and Analysis

For quantitative studies, peptides like D5 can undergo acidic hydrolysis to break down into constituent amino acids:

  • Hydrolysis Conditions : Samples are treated with 10 M hydrochloric acid at 120 °C for 24 hours.
  • Internal Standards : Isotope-labeled amino acids are added as internal standards for accurate quantification.
  • Post-Hydrolysis Processing : Solvent evaporation under vacuum at 40 °C and resuspension in water prepare the sample for chromatographic or mass spectrometric analysis.

This method supports precise quantification of peptide content in complex biological matrices.

Summary Table: Preparation Steps for Antimicrobial Peptide D5

Step Description Key Parameters/Conditions Purpose/Outcome
1. Solid-Phase Peptide Synthesis (SPPS) Sequential coupling of Fmoc-protected amino acids on resin Fmoc-Rink amide resin; DCC/HOBt activation; 2+ eq. amino acids; 2.5 h coupling Assembly of peptide chain with high fidelity
2. Cleavage & Deprotection Removal of peptide from resin and side-chain protecting groups TFA/water/TIS/EDT (93/2/2.5/2.5% v/v); RT; 6-12 h Obtain free peptide in active form
3. Precipitation & Purification Precipitation with cold ether; RP-HPLC purification Cold ethyl ether; RP-HPLC Purify peptide to >95% purity
4. Characterization Mass spectrometry, amino acid analysis, CD spectroscopy ESI-MS or MALDI-TOF; CD spectra 190-260 nm Confirm identity, purity, and structure
5. Acidic Hydrolysis (for analysis) Hydrolysis in 10 M HCl at 120 °C for 24 h; isotope-labeled standards 10 M HCl; 120 °C; 24 h; vacuum evaporation Quantification and amino acid analysis

Q & A

Q. What computational tools are recommended for predicting APD5’s antimicrobial activity and mechanism of action?

  • Methodological Answer : Machine learning frameworks like AMPlify (for activity prediction) and AMPredictor (for dual antimicrobial/antiviral activity) can be applied. These tools use embeddings from protein language models (e.g., ESM-2) to predict efficacy against Gram-positive/-negative bacteria. For mechanistic insights, molecular dynamics (MD) simulations can model APD5’s interaction with bacterial membranes .
  • Validation Step : Compare predicted MIC values with experimental data from Table 2.3 (antimicrobial activity assays) to assess model accuracy .

Q. How should researchers design experiments to validate APD5’s biofilm inhibition potential?

  • Methodological Answer : Use in vitro biofilm assays on medically relevant surfaces (e.g., titanium or silicone) coated with APD5. Reference the single-step coating protocol from NKCDOPA5 studies ( ), adapting it for APD6. Quantify biofilm biomass via crystal violet staining and validate with confocal microscopy .
  • Key Controls : Include uncoated surfaces and a positive control (e.g., rifampicin).

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize APD5’s potency while minimizing cytotoxicity?

  • Methodological Answer : Perform alanine scanning mutagenesis to identify critical residues for antimicrobial activity. Use tools like DRAMP 2.0 to compare APD5 mutants with known peptides (e.g., AN5-1 in ). Pair this with hemolysis assays to assess toxicity. For computational support, apply Diff-AMP for de novo design of low-toxicity analogs .
  • Example Finding : If residue D3 is essential for membrane permeabilization (via MD simulations), retain it while modifying non-critical regions.

Q. How can conflicting MIC values for APD5 against Staphylococcus aureus across studies be systematically resolved?

  • Methodological Answer : Standardize testing protocols using CLSI guidelines and validate with reference strains (e.g., ATCC 25923). Analyze variables like pH, cation concentration, and inoculum size. Cross-reference data with APD3’s activity tables to identify outliers .
  • Case Study : If Study A reports MIC = 8 µg/mL (pH 7.4) and Study B reports MIC = 32 µg/mL (pH 5.5), reconcile results by retesting under uniform conditions.

Q. What strategies enhance APD5’s stability in physiological conditions without compromising activity?

  • Methodological Answer : Engineer APD5 with D-amino acids or cyclization to resist proteolysis. Validate stability via HPLC and circular dichroism (CD) spectroscopy. For in vivo relevance, test serum stability using murine models .
  • Advanced Approach : Use Deep-AmPEP30 to predict proteolytic cleavage sites and guide residue substitutions .

Q. How can multi-omics data (e.g., transcriptomics/proteomics) elucidate APD5’s impact on bacterial gene regulation?

  • Methodological Answer : Perform RNA-seq on APD5-treated E. coli to identify differentially expressed genes (e.g., stress response pathways). Validate with qPCR and proteomics (LC-MS/MS). Integrate findings with CAMPR4’s functional annotation tools to map peptide-target interactions .

Key Recommendations for Researchers

  • Always cross-validate computational predictions (e.g., from AMPredictor) with empirical assays like time-kill curves.
  • Leverage APD3’s nomenclature guidelines to avoid confusion in peptide naming .
  • For interdisciplinary studies, integrate multi-scale convolutional networks () with wet-lab data to refine APD5’s design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.